GPP 78 hydrochloride, known chemically as N-(2-phenylphenyl)-8-(4-pyridin-3-yltriazol-1-yl)octanamide hydrochloride, is a potent inhibitor of nicotinamide phosphoribosyltransferase, an enzyme critical in the biosynthesis of nicotinamide adenine dinucleotide. This compound has demonstrated significant potential in inducing autophagy in neuroblastoma cells and exhibits notable cytotoxicity in vitro, with reported IC50 values of 3.0 nM and 3.8 nM for different assays .
GPP 78 hydrochloride is synthesized through various chemical processes, often involving automated reactors for large-scale production. The compound is primarily sourced from chemical suppliers specializing in research-grade biochemicals.
The synthesis of GPP 78 hydrochloride involves a multi-step process that includes:
GPP 78 hydrochloride can undergo several types of chemical reactions:
The products formed depend on the specific conditions and reagents used during these reactions.
GPP 78 hydrochloride functions primarily by inhibiting nicotinamide phosphoribosyltransferase, leading to a depletion of nicotinamide adenine dinucleotide levels within cells. This inhibition disrupts cellular metabolism and promotes autophagy, particularly within neuroblastoma cells, contributing to its cytotoxic effects . The mechanism can be summarized as follows:
Relevant data indicates that GPP 78 hydrochloride retains significant activity across a range of experimental conditions typical for biochemical assays .
GPP 78 hydrochloride has diverse scientific applications:
Nicotinamide phosphoribosyltransferase (NAMPT) represents a critical metabolic enzyme in the NAD+ salvage pathway, serving as the rate-limiting step for NAD+ biosynthesis in mammalian cells. This enzyme catalyzes the conversion of nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), which is subsequently transformed into NAD+ by NMNAT enzymes. The biomedical significance of NAMPT inhibition stems from the elevated NAD+ demands of cancer cells, which exhibit increased reliance on NAD+-dependent processes including DNA repair, energy metabolism, calcium signaling, and epigenetic regulation. Tumor cells frequently overexpress NAMPT to sustain their heightened metabolic requirements and support rapid proliferation. This overexpression correlates with tumor progression and poor clinical outcomes across multiple cancer types, positioning NAMPT as a compelling therapeutic target for anticancer strategies [2] [4].
The molecular rationale for targeting NAMPT extends beyond simple NAD+ depletion. Cancer cells demonstrate accelerated NAD+ consumption due to hyperactivation of NAD+-utilizing enzymes like poly(ADP-ribose) polymerases (PARPs) and sirtuins, creating metabolic vulnerability. Inhibition of NAMPT triggers rapid NAD+ depletion, leading to energy crisis through impaired glycolysis and mitochondrial dysfunction, ultimately inducing cancer cell death. Research demonstrates that NAMPT inhibition specifically disrupts cancer cell metabolism at the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step, causing accumulation of upstream glycolytic intermediates and perturbation of carbohydrate metabolism [4]. Beyond oncology, NAMPT inhibition shows therapeutic potential in inflammatory conditions due to its role in regulating proinflammatory cytokine production, though cancer therapeutics remains the primary research focus [8].
The development of NAMPT inhibitors has evolved through distinct generations since the early 2000s:
First-generation inhibitors (2003-2010): The prototypical inhibitor FK866 (APO866) emerged as the first specific nanomolar NAMPT inhibitor, demonstrating potent NAD+-depleting and cytotoxic effects in preclinical models. Its mechanism involved competitive binding at the enzyme's nicotinamide site, establishing the pharmacological proof-of-concept for NAMPT inhibition in oncology. Clinical trials (phase I/II) investigated FK866 in hematological malignancies and solid tumors, revealing challenges including dose-limiting toxicities (primarily thrombocytopenia) and limited single-agent efficacy. Despite demonstrating target engagement and NAD+ depletion, clinical responses were predominantly disease stabilization rather than tumor regression [2].
Second-generation compounds: CHS-828 (GMX1777) and its prodrug GMX1778 represented structural advances with improved pharmacokinetic properties. These inhibitors progressed to clinical evaluation but faced termination due to toxicity concerns and financial constraints rather than complete lack of activity. Structural analysis revealed these early inhibitors typically contained a nitrogen-containing aromatic group capable of being phosphoribosylated by NAMPT, acting as substrate mimics [5].
Contemporary innovations (2010-present): The synthesis of GPP 78 hydrochloride via click chemistry represented a significant medicinal chemistry advancement. Characterized as a potent small-molecule inhibitor (IC50 = 3.0 nM for NAD+ depletion), GPP 78 maintained the core mechanistic principle of depleting cellular NAD+ pools but with potential advantages in specificity and cellular penetration. Recent research has expanded to include nonsubstrate inhibitors that compete with nicotinamide without serving as phosphoribosyl acceptors, broadening the chemical space for NAMPT-targeted therapeutics [1] [5].
Table 1: Evolution of NAMPT Inhibitors in Oncology Research
Inhibitor Generation | Representative Compounds | Key Characteristics | Clinical Development Status |
---|---|---|---|
First-generation (2003) | FK866 (APO866) | First specific nanomolar inhibitor; substrate competitor | Phase II completed; limited efficacy |
Second-generation | CHS-828, GMX1777/GMX1778 | Improved PK properties; prodrug strategy | Phase I; terminated (toxicity/financial) |
Third-generation | GPP 78 hydrochloride | Synthesized via click chemistry; dual autophagy induction | Preclinical/early research |
Novel scaffolds | KPT-9274, OT-82 | Nonsubstrate inhibitors; alternative binding mechanisms | Phase I ongoing |
GPP 78 hydrochloride (chemical name: N-[1,1'-Biphenyl]-2-yl-4-(3-pyridinyl)-1H,1,2,3-triazole-1-octanamide hydrochloride) represents a synthetically advanced NAMPT inhibitor developed through innovative click chemistry approaches. With a molecular weight of 476.01 g/mol and high purity (≥98% by HPLC), this compound exhibits potent enzymatic inhibition with an IC50 of 3.0 nM for NAD+ depletion and 3.8 nM for cytotoxicity in vitro, positioning it among the most potent NAMPT inhibitors reported [1] [8]. The structural configuration features a biphenyl-triazole core linked to an octanamide chain, optimized for target engagement and cellular penetration.
The therapeutic significance of GPP 78 extends beyond simple enzymatic inhibition through several distinctive mechanisms:
Dual Mechanism in Cancer Cells: GPP 78 induces not only NAD+ depletion-mediated cytotoxicity but also autophagy induction in neuroblastoma cells. This dual activity potentially addresses resistance mechanisms associated with purely cytotoxic agents and provides broader antineoplastic effects through programmed cell death pathways [1] [8].
Metabolic Perturbation: Beyond glycolytic inhibition at the GAPDH step, GPP 78 treatment causes complex metabolic dysregulation, including accumulation of fructose 1-phosphate and sedoheptulose 1-phosphate. These metabolites arise from aldolase-mediated condensation reactions between dihydroxyacetone phosphate (DHAP) and glyceraldehyde or erythrose, representing novel metabolic consequences of NAD+ depletion that potentially serve as pharmacodynamic biomarkers [4].
Transcriptional Sensitization: Research demonstrates particular efficacy in malignancies with specific molecular vulnerabilities. Notably, GPP 78 shows enhanced activity against gliomas with PPM1D mutations that silence NAPRT gene expression. Since NAPRT enables NAD+ biosynthesis via alternative nicotinic acid pathways, its loss creates dependency on NAMPT-mediated salvage pathways, establishing a therapeutically exploitable synthetic lethality [1].
Anti-inflammatory Potential: Though primarily investigated in oncology, GPP 78 demonstrates immunomodulatory properties in preclinical models. NAMPT inhibition reduces secretion of proinflammatory cytokines (TNF-α, IL-1β, IL-6) and shows beneficial effects in models of autoimmune encephalitis and arthritis, suggesting broader therapeutic applications beyond oncology [8].
Table 2: Biochemical and Functional Profile of GPP 78 Hydrochloride
Property | Specification | Biological Significance |
---|---|---|
Molecular Formula | C27H29N5O·HCl | Biphenyl-triazole core structure with octanamide linker |
Molecular Weight | 476.01 g/mol | Optimal for cellular penetration and distribution |
NAMPT Inhibition (IC50) | 3.0 ± 0.4 nM | High potency in enzymatic assays |
Cytotoxicity (IC50) | 3.8 ± 0.3 nM | Consistent with NAD+ depletion mechanism |
Metabolic Consequences | Fructose 1-phosphate accumulation; Sedoheptulose 1-phosphate elevation | Biomarkers of metabolic disruption |
Secondary Mechanisms | Autophagy induction | Potential for overcoming resistance |
Targetable Vulnerabilities | PPM1D-mutated gliomas | Synthetic lethality application |
The research utility of GPP 78 extends beyond therapeutic development to include mechanistic studies of NAD+-dependent processes. In spinal cord injury models, GPP 78 demonstrates neuroprotective effects through NAD+ modulation, improving histological scores and motor function recovery. This highlights its value as a precision tool for investigating NAD+ metabolism in diverse pathological contexts [8]. Furthermore, its well-characterized effects on carbohydrate metabolism provide insights into the metabolic adaptations of cancer cells under NAD+ depletion stress, revealing potential compensatory pathways and combinatorial targets [4].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: